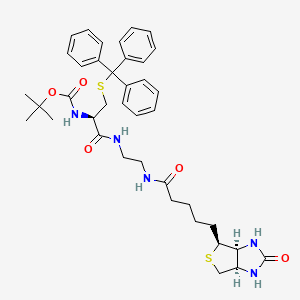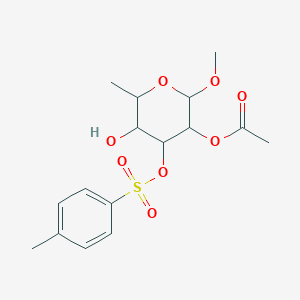
N6-Propionyl-Cordycepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cordycepin from adenosine involves a multi-step chemical process, including orthoester reactions, hydrolysis, radical debromination, and hydrolysis of the acetyl group, to achieve a final yield with high purity (L. Ju, 2015). For N-acyl-cordycepin derivatives, including N6-Propionyl Cordycepin, chemical synthesis methods have been explored to modify the cordycepin molecule by attaching acyl groups to the nitrogen atom at the 6th position of the adenine ring, aiming to slow down its metabolic velocity and increase its bioavailability. The modification with propionyl groups, among others, has been studied, revealing that such chemical alterations can significantly affect the pharmacokinetic profiles of the compounds (Hua Wei et al., 2009).
Molecular Structure Analysis
The molecular structure of N6-Propionyl Cordycepin is characterized by the addition of a propionyl group to the cordycepin molecule. This structural modification impacts the molecule's interaction with biological systems and its pharmacokinetic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in confirming the structure and purity of synthesized cordycepin and its derivatives (L. Ju, 2015).
Chemical Reactions and Properties
Cordycepin's chemical reactions, particularly its incorporation into RNA, lead to premature chain termination due to its lack of a 3'-hydroxyl group. This property underlies many of its biological effects, such as inhibition of RNA synthesis in certain cellular processes. The addition of a propionyl group to cordycepin to produce N6-Propionyl Cordycepin could affect these chemical interactions and biological outcomes, potentially altering its mechanism of action and enhancing its therapeutic profile (M. Siev et al., 1969).
Physical Properties Analysis
The physical properties of N6-Propionyl Cordycepin, such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties are influenced by the molecular structure of the compound. Although specific studies on the physical properties of N6-Propionyl Cordycepin were not identified, the general understanding of cordycepin's physical properties provides a basis for predicting how modifications like propionylation might affect its behavior in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of N6-Propionyl Cordycepin, including reactivity, stability under physiological conditions, and interaction with biomolecules, are essential for its bioactivity and therapeutic potential. The propionyl modification could influence these properties by affecting the compound's ability to interact with enzymes, receptors, and other cellular components, potentially leading to altered pharmacodynamics and pharmacokinetics compared to cordycepin itself. Understanding these chemical properties is crucial for developing N6-Propionyl Cordycepin as a therapeutic agent, with studies on its synthesis and modifications providing insights into how to optimize its chemical behavior for medical use (Hua Wei et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
N6-Propionyl-Cordycepin hat vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Es wurde festgestellt, dass es eine gute Antitumoraktivität besitzt {svg_1}. In einer Studie wurden Cordycepin-Derivate synthetisiert und ihre biologische Bewertung untersucht. Die Verbindung zeigte eine signifikante hemmende Wirkung auf MCF7-Zellen, eine Art von Brustkrebszelle {svg_2}. Es wurde festgestellt, dass die Verbindung die Expression des Bcl-2-Proteins herunterregulieren und die Expression der Proteine p53, Bax, Caspase-3 und Caspase-9 heraufregulieren kann {svg_3}.
Entzündungshemmende Eigenschaften
Cordycepin wurde als ein Mittel vorgeschlagen, das die NF-κB-Signalübertragung durch Unterdrückung der IKK-, IκB- und NF-κB-Aktivität stark hemmt {svg_4}. Dies deutet auf mögliche medizinische Anwendungen von Cordycepin bei der Behandlung von Erkrankungen hin, die mit Entzündungen verbunden sind {svg_5}.
Antioxidative Aktivität
Es wurde festgestellt, dass Cordycepin antioxidative Eigenschaften besitzt {svg_6}. Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Hypoglykämische Wirkungen
Es wurde festgestellt, dass Cordycepin hypoglykämische Wirkungen hat {svg_7}. Dies bedeutet, dass es möglicherweise bei der Behandlung von Diabetes eingesetzt werden könnte, einer Erkrankung, die durch einen hohen Blutzuckerspiegel gekennzeichnet ist.
Immunmodulatorisches Mittel
Es wurde festgestellt, dass Cordycepin immunmodulatorische Wirkungen hat {svg_8}. Dies bedeutet, dass es die Immunantwort oder die Funktion des Immunsystems verändern kann (z. B. durch die Stimulation der Antikörperbildung oder die Hemmung der Aktivität weißer Blutkörperchen).
Potenzielle Behandlung für chronische Nierenerkrankung (CKD)
Klinische Forschung hat die positiven Auswirkungen von Cordycepin bei der Verlangsamung des Fortschreitens der Nierenerkrankung im Endstadium bei CKD-Patienten bestätigt {svg_9}. Es wurde auch für andere pharmazeutische Anwendungen empfohlen, wie z. B. die Erhöhung der Kreatinin-Clearance, des Serumalbumins und des Hämoglobins {svg_10}.
Wirkmechanismus
Target of Action
N6-Propionyl Cordycepin, a derivative of Cordycepin, has been found to target several key proteins and enzymes. One of the primary targets is ADAM17 , a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also targets adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .
Mode of Action
N6-Propionyl Cordycepin interacts with its targets in a variety of ways. It has been found to inhibit the expression of ADAM17, thereby potentially inhibiting the entry of SARS-CoV-2 into cells . Additionally, it associates with adenosine receptors to stimulate testosterone production .
Biochemical Pathways
N6-Propionyl Cordycepin affects several biochemical pathways. It has been found to repress the ADAM17 expression upon different cancer cells . It also activates the cAMP-PKA-StAR pathway, leading to increased testosterone production . These pathways can have downstream effects on cell growth, immune response, and hormonal balance.
Pharmacokinetics
Understanding the pharmacokinetics of N6-Propionyl Cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of N6-Propionyl Cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .
Result of Action
The molecular and cellular effects of N6-Propionyl Cordycepin’s action are diverse. It has been found to inhibit the growth of several bacterial pathogens, including both Gram-positive and Gram-negative bacterial pathogens . It also has potential antitumor activity, as it has been found to inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of N6-Propionyl Cordycepin can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
N6-Propionyl Cordycepin acts as an adenosine deaminase inhibitor . It interacts with various enzymes and proteins, affecting biochemical reactions. For instance, it directly inhibits tumors by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis .
Cellular Effects
N6-Propionyl Cordycepin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it consistently represses cell migration and cellular inflammation .
Molecular Mechanism
N6-Propionyl Cordycepin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it down-regulates the expression of Bcl-2 protein and up-regulates the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .
Temporal Effects in Laboratory Settings
The effects of N6-Propionyl Cordycepin change over time in laboratory settings. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N6-Propionyl Cordycepin vary with different dosages in animal models. It has been found to exhibit up to 3-fold antibacterial effect against H. pylori in vivo .
Metabolic Pathways
N6-Propionyl Cordycepin is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
N6-Propionyl Cordycepin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of N6-Propionyl Cordycepin affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCIUDOEWOPKD-HHURGBBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)









![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)